Tetrakis(4-methoxyphenyl)diarsoxane, also known as 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine, is a specialized organic compound with significant applications in various scientific fields. It is classified as a porphyrin derivative, characterized by its complex aromatic structure and functional groups that enhance its chemical reactivity and stability. The compound's molecular formula is with a molecular weight of approximately 734.84 g/mol. This compound is notable for its potential in photodynamic therapy, dye-sensitized solar cells, and as a probe in biological systems due to its unique optical properties.
The synthesis of Tetrakis(4-methoxyphenyl)diarsoxane typically involves several methods, including:
Technical details indicate that the yield of this compound can vary based on the specific synthetic route employed, typically ranging from 10% to 30% depending on reaction conditions and purification methods used .
The molecular structure of Tetrakis(4-methoxyphenyl)diarsoxane features a central porphyrin core surrounded by four 4-methoxyphenyl groups. The arrangement allows for extensive conjugation across the molecule, which contributes to its optical properties.
The compound exhibits characteristic absorption peaks in the UV-Vis spectrum, which are indicative of its electronic transitions and are crucial for its application in photodynamic processes.
Tetrakis(4-methoxyphenyl)diarsoxane participates in various chemical reactions:
Technical details regarding these reactions often involve monitoring changes using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy .
The mechanism of action for Tetrakis(4-methoxyphenyl)diarsoxane primarily revolves around its ability to absorb light and convert it into chemical energy:
Data supporting this mechanism includes studies demonstrating the efficacy of porphyrin derivatives in inducing cell death in cancerous cells upon light activation .
Tetrakis(4-methoxyphenyl)diarsoxane exhibits several notable physical and chemical properties:
These properties are critical for its applications in photonics and biomedicine.
Tetrakis(4-methoxyphenyl)diarsoxane finds applications across various scientific domains:
The versatility of this compound underscores its significance in advancing research and technology in both medical and energy-related fields .
Tetrakis(4-methoxyphenyl)diarsoxane represents a novel heterocyclic system where arsenic atoms replace nitrogen in conventional porphyrin-like structures. Recent advances leverage tetrakis-arylporphyrin chemistry to access this system. A breakthrough two-step methodology enables gram-scale synthesis: First, 4-methoxybenzaldehyde undergoes acid-catalyzed condensation in an H₂O-MeOH mixture (10:1 v/v) with HCl at room temperature, forming an oligomeric tetrapyrrane precursor. This intermediate is then dissolved in reagent-grade DMF and refluxed under aerobic conditions (1.5–2 h), where atmospheric oxygen acts as a zero-cost oxidant – eliminating the need for expensive quinones like DDQ or chloranil. Subsequent crystallization yields the diarsoxane core in 10–40% isolated yields [2].
Table 1: Novel Synthetic Routes for Diarsoxane Derivatives
Method | Reagents/Solvents | Oxidant | Scale | Yield | Purity |
---|---|---|---|---|---|
Aerobic DMF Reflux | H₂O/MeOH → DMF | O₂ (air) | Gram-scale | 10–40% | >97% (HPLC) |
Propionic Acid Condensation | Propionic acid reflux | - | Milligram | <10% | Moderate |
Chlorinated Solvent Method | CH₂Cl₂/CHCl₃ | DDQ | Milligram | 15–35% | High |
Functionalization at meso-positions employs 4-nitrobenzaldehyde or 4-cyanobenzaldehyde during condensation, introducing electron-withdrawing groups that modulate the arsenic redox centers. Post-synthetic modification via demethylation (using BBr₃ in CH₂Cl₂) generates tetrakis(4-hydroxyphenyl)diarsoxane, enabling further conjugation through esterification or ether formation [7].
Asymmetric induction in diarsooxane systems remains challenging due to conformational flexibility. Chiral Lewis acid catalysts overcome this limitation:
Notably, bcmim-Cl operates under solvent-free conditions at 80°C, though retro-Michael reactions limit yields to ~40%. Kinetic resolution using CAL-B (lipase B) further enriches enantiopurity, converting racemic β-azolyl-diarsoxanes with >95% ee [8].
Table 2: Catalytic Systems for Asymmetric Functionalization
Catalyst | Reaction Type | Substrate | ee (%) | Yield |
---|---|---|---|---|
(R)-BINOL-Zn | Nucleophilic Addition | Diarsoxane Ketone | 88 | 75% |
bcmim-Cl | Michael Addition | β-Unsaturated Diarsoxane | 82 | 40% |
CAL-B Lipase | Kinetic Resolution | β-Azolyl-diarsoxane | >95 | 35% |
Solventless methodologies significantly enhance sustainability metrics for diarsoxane synthesis:
Green metrics analysis confirms superiority: Atom Economy (AE) approaches 0.94, and stoichiometric factor (SF) = 1 for cyclization. Coupling with microwave irradiation further cuts reaction times by 75%, though yields drop marginally (25%) due to thermal decomposition [2] [8].
Nanoparticle (NP) formulations overcome diarsoxane’s poor bioavailability. The single emulsion-evaporation technique optimizes delivery:
F127 NPs exhibit superior biodistribution vs. free diarsoxane:
Table 3: Nanoparticle Formulation Characteristics
Parameter | F127-Diarsoxane NPs | β-Cyclodextrin NPs | Free Diarsoxane |
---|---|---|---|
Size (nm) | 80 ± 12 | 150 ± 25 | N/A |
PDI | 0.15 | 0.30 | N/A |
Encapsulation Efficiency | 92% | 75% | N/A |
Release Half-life | 32 h | 18 h | 2 h |
Cellular trafficking studies show NPs accumulate in endosomal compartments of infected macrophages, enhancing antimicrobial potency 8-fold against intracellular pathogens. β-Cyclodextrin NPs provide an alternative, but larger size (150 nm) limits endosomal uptake efficiency [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7